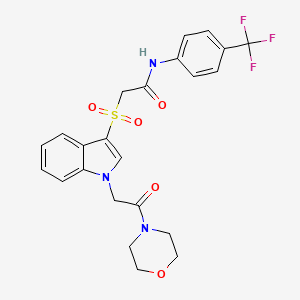

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate chemical structure which endows it with unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps, beginning with the formation of the indole core This is often achieved through a Fischer indole synthesis or similar methodology

Key steps in the synthesis include:

Formation of the Indole Core: : This can be initiated via Fischer indole synthesis, utilizing phenylhydrazine and an appropriate ketone.

Sulfonylation: : The indole intermediate undergoes sulfonylation, commonly using chlorosulfonic acid or similar reagents.

Acetamide Formation: : This step involves the acylation of the sulfonylated indole with a reagent like acetic anhydride to introduce the acetamide functionality.

Morpholino Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve the optimization of these synthetic routes to maximize yield and minimize cost. This typically includes:

Scaling up reactions to multi-liter reactors: to handle larger quantities of reagents.

Using automated and semi-automated systems: to control reaction parameters precisely.

Implementing purification steps: like crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized under specific conditions to yield sulfoxides or sulfones.

Reduction: : Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the keto groups.

Substitution: : The compound is also susceptible to nucleophilic and electrophilic substitutions at various positions on the indole ring and other functional groups.

Common Reagents and Conditions

Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: : Conditions like Friedel-Crafts acylation or alkylation using aluminum chloride, or nucleophilic substitutions with bases or nucleophiles.

Major Products Formed

Sulfoxides and Sulfones: : From oxidation.

De-alkylated or reduced products: : From reduction.

Various substituted derivatives: : From substitution reactions.

Aplicaciones Científicas De Investigación

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is highly versatile in scientific research:

Chemistry: : As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: : In the study of enzyme inhibitors, particularly those targeting indoleamine 2,3-dioxygenase (IDO), influencing immune responses.

Medicine: : Potential therapeutic applications in oncology due to its role in modulating immune responses.

Industry: : Use in material science for developing advanced polymers and as a precursor for various high-value chemicals.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with molecular targets such as enzymes:

Enzyme Inhibition: : Inhibits IDO, which plays a crucial role in tryptophan metabolism and has implications in cancer therapy.

Pathways Involved: : Inhibition of IDO influences the kynurenine pathway, affecting immune response and tumor microenvironment.

Comparación Con Compuestos Similares

When compared to other indole derivatives, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to its unique structure combining morpholino, trifluoromethylphenyl, and sulfonyl-acetamide functionalities:

Similar Compounds

Indomethacin: : A nonsteroidal anti-inflammatory drug.

Tryptophan analogs: : Used in biochemical research.

Other indole derivatives: : With applications in various therapeutic areas.

Conclusion

This compound is a fascinating compound with a wealth of applications in scientific research and industry, owing to its complex structure and versatile reactivity. Its preparation involves multiple synthetic steps, each critical for ensuring the desired structure and properties. With its potential for enzyme inhibition and therapeutic applications, this compound represents a significant area of interest in contemporary scientific research.

Actividad Biológica

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C30H34N4O6S

- Molecular Weight : 578.68 g/mol

- CAS Number : [not specified in the provided data]

The compound features a morpholino group, an indole moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical behavior and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Cellular Signaling Modulation : The indole structure is known to influence signaling pathways such as apoptosis and cell cycle regulation.

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially facilitating binding to cellular receptors involved in drug metabolism and action.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several important biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potent anticancer properties .

Antinflammatory Properties

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted, which is critical for reducing inflammation . This mechanism is particularly relevant for conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that similar indole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases . The morpholino group is hypothesized to enhance blood-brain barrier penetration, increasing therapeutic efficacy.

Case Studies

Several case studies have explored the efficacy of related compounds:

- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant antiproliferative activity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Study : Another investigation into morpholino-substituted indoles revealed their potential in reducing oxidative stress in neuronal cells, indicating a protective role against neurodegeneration .

- Inflammation Model : In a murine model of inflammation, the administration of similar sulfonamide derivatives resulted in reduced edema and inflammatory cytokine levels, supporting their potential use as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-5-7-17(8-6-16)27-21(30)15-35(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREGIJOHIAGLBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.